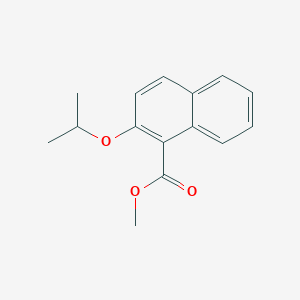

Methyl 2-isopropoxy-1-naphthoate

Overview

Description

“Methyl 2-isopropoxy-1-naphthoate” is an organic aromatic ester . It has a CAS Number of 1369409-61-9 and a molecular weight of 244.29 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C15H16O3/c1-10(2)18-13-9-8-11-6-4-5-7-12(11)14(13)15(16)17-3/h4-10H,1-3H3 . This indicates that the compound has 15 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-isopropoxy-1-naphthoate is involved in various synthesis and chemical reaction processes. For instance, it plays a role in the synthesis of 1,1'-binaphthyl-2,2'-dicarboxylic acid via the oxidation of the 2'-methyl substituent, presenting a convenient method for obtaining this compound (Oi et al., 1993). Additionally, it serves as a photoredox reagent in non-silver imaging processes, with its photoreactions being highly sensitive to the solvent used, showcasing its role in photochemical applications (Depew et al., 1985).

Heterocyclic Analogues Synthesis

Research indicates the use of this compound in the synthesis of methyl-1-hydroxy-2-naphthoate derivatives and their heterocyclic analogues, highlighting its versatility in organic synthesis (Podeschwa & Rossen, 2015).

Material Science and Catalysis

In material science, this compound derivatives have been studied for their potential applications. For example, the photocatalytic activity of these compounds has been explored, demonstrating their usefulness in energy-efficient material development and environmental applications (Tung et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, methyl-1-hydroxy-2-naphthoate, has been shown to interact withNF-κB , JNK , and p38 MAPK pathways . These targets play crucial roles in the inflammatory response, particularly in macrophages .

Mode of Action

The related compound methyl-1-hydroxy-2-naphthoate inhibits the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages . It suppresses the activation of NF-κB and MAPKs signaling pathways, which are key players in the inflammatory response .

Biochemical Pathways

The related compound methyl-1-hydroxy-2-naphthoate has been shown to inhibit the activation ofNF-κB , JNK , and p38 MAPK pathways . These pathways are involved in the regulation of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .

Result of Action

The related compound methyl-1-hydroxy-2-naphthoate has been shown to significantly inhibit the release ofNO , IL-1β , and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibits the mRNA expression of iNOS , COX-2 , IL-1β , and IL-6 .

Properties

IUPAC Name |

methyl 2-propan-2-yloxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)18-13-9-8-11-6-4-5-7-12(11)14(13)15(16)17-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIDPPUAPSVCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

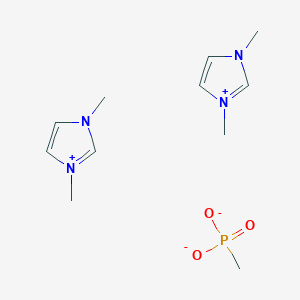

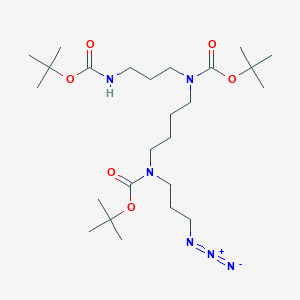

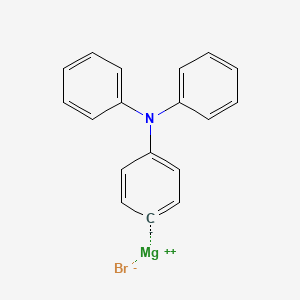

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)